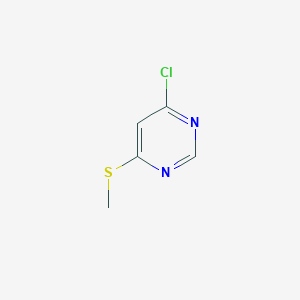

4-Chloro-6-methylthiopyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618311 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-48-7 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 6 Methylthiopyrimidine

Established Synthetic Routes and Precursors

The synthesis of functionalized pyrimidines can be achieved through various strategies, often starting from readily available precursors and employing sequential functionalization steps.

Synthesis from 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) as a Starting Material

A primary and well-established route to obtaining 4-chloro-6-substituted-2-(methylthio)pyrimidines utilizes 4,6-dichloro-2-(methylthio)pyrimidine as the key starting material. researchgate.netmdpi.comarkat-usa.orgresearchgate.net This precursor contains two reactive chlorine atoms at positions 4 and 6, which can be selectively substituted by various nucleophiles. The presence of the electron-withdrawing pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution (SNAr) reactions.

The selective mono-substitution of one of the chlorine atoms is a crucial step in creating asymmetrically functionalized pyrimidines. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at room temperature leads exclusively to the formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. researchgate.netmdpi.comresearchgate.net This selectivity demonstrates the ability to differentiate the reactivity of the two chlorine atoms, providing a valuable scaffold for further chemical modifications. mdpi.com Similarly, reactions with other alkoxides, such as methoxides, can be employed to generate the corresponding 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428). researchgate.netgoogle.com

The general synthetic scheme for this transformation is as follows:

Reaction Scheme: Synthesis of 4-Chloro-6-alkoxy-2-(methylthio)pyrimidines

Figure 1: General reaction scheme for the mono-alkoxylation of 4,6-dichloro-2-(methylthio)pyrimidine.

Alternative Cyclization and Functionalization Approaches

Beyond the primary synthetic routes, alternative methods focus on the further functionalization of the pyrimidine core. These approaches expand the chemical diversity of accessible compounds. One such method involves the oxidation of the methylthio group (-SCH₃) to a more reactive methylsulfonyl group (-SO₂CH₃). This sulfone group is an excellent leaving group and can be subsequently displaced by other nucleophiles, such as cyanide, to introduce a carbon-based substituent. arkat-usa.org

Another functionalization strategy involves the nucleophilic displacement of the remaining chlorine atom in 4-chloro-6-alkoxy-2-(methylthio)pyrimidines with various nucleophiles like amines or thiols. Additionally, the chlorine atoms of the precursor 4,6-dichloro-2-(methylthio)pyrimidine can be displaced by bulkier groups like benzyloxy groups, which can later be removed if necessary. arkat-usa.org Chlorination at the C5 position of the pyrimidine ring using N-chlorosuccinimide (NCS) has also been reported for related dimethoxy derivatives, introducing another point of functionality. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

The reactivity of chloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr), a mechanism that is fundamental to the synthesis of a wide array of substituted pyrimidines.

Nucleophilic Aromatic Substitution Reactions of the Chloride Atom

The SNAr mechanism on chloropyrimidines typically proceeds through a two-step addition-elimination pathway. libretexts.org In this process, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgrsc.org The aromaticity of the ring is temporarily broken in this step. Subsequently, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored. libretexts.org

The rate and regioselectivity of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. researchgate.netchemrxiv.org Electron-withdrawing groups on the ring can stabilize the Meisenheimer complex, thereby accelerating the reaction. libretexts.org In the case of 4,6-dichloro-2-(methylthio)pyrimidine, the nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, activating the C4 and C6 positions for nucleophilic attack.

Reaction with Alcohols (e.g., Ethoxides, Methoxides)

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with alkoxides, such as sodium ethoxide or sodium methoxide (B1231860), serves as a classic example of a regioselective SNAr reaction. mdpi.comresearchgate.net Treating the dichloropyrimidine with one equivalent of sodium ethoxide in ethanol at approximately 20°C results in the exclusive formation of the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in 89% yield. mdpi.comresearchgate.net This high degree of selectivity indicates that after the first substitution, the reactivity of the second chlorine atom is significantly diminished, preventing the formation of a disubstituted product under these conditions.

Similarly, the reaction with sodium methoxide can yield 4-chloro-6-methoxy-2-(methylthio)pyrimidine. researchgate.netgoogle.com Further reaction with methoxide can lead to the disubstituted product, 4,6-dimethoxy-2-(methylthio)pyrimidine. researchgate.net The choice of reaction conditions, such as temperature and stoichiometry of the nucleophile, is critical in controlling the extent of substitution.

The table below summarizes the reaction conditions and outcomes for the synthesis of 4-chloro-6-alkoxy-2-(methylthio)pyrimidines.

| Starting Material | Reagent (equiv.) | Solvent | Temperature | Time | Product | Yield |

| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa (1.1) | EtOH | ~20 °C | 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% mdpi.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe (1.0) | Toluene/MeOH | 54-56 °C | 16 h | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | ~74%* google.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe | MeOH | - | - | 4,6-Dimethoxy-2-(methylthio)pyrimidine | - researchgate.net |

Yield calculated from reported product mass and starting material amount.

The chemical compound 4-Chloro-6-methylthiopyrimidine is a versatile intermediate in organic synthesis, lending itself to a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, making it a valuable building block for more complex molecules.

Reaction with Amines (e.g., Hydrazines, Trimethylamine)

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution by various amines. This reactivity allows for the synthesis of a range of substituted pyrimidines.

For instance, the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux conditions leads to the formation of the corresponding hydrazinyl derivative. heteroletters.org This reaction proceeds by the displacement of the chloro group by the hydrazine nucleophile. heteroletters.org Similarly, 4,6-dichloro-2-(methylthio)pyrimidine can be selectively aminated. For example, reaction with ammonia (B1221849) in THF results in the formation of 4-amino-6-chloro-2-(methylthio)pyrimidine. echemi.comnist.gov The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with various amines, including primary aliphatic amines and anilines, has also been studied, showing that the reaction conditions can influence whether the chloride or the sulfonyl group is displaced. researchgate.net

The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been explored, demonstrating that the reaction can proceed efficiently in water with acid catalysis. preprints.org However, aliphatic and benzylic amines showed poor reactivity under these acidic conditions but could react effectively in water without the presence of an acid. preprints.org

Below is a table summarizing the reaction of this compound and related compounds with various amines:

| Reactant | Amine | Product | Reference |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Hydrazine hydrate | 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine | heteroletters.org |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Ammonia | 4-Amino-6-chloro-2-(methylthio)pyrimidine | echemi.comnist.gov |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines/Anilines | Selective displacement of chloride or sulfone | researchgate.net |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | preprints.org |

Reaction with Thiols and other Sulfur Nucleophiles

The chloro group at the 4-position can also be displaced by sulfur nucleophiles. For example, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with sodium thiophenoxide to yield the corresponding 4-thiophenoxy derivative. rsc.org Interestingly, in some cases, the methylthio group can also be displaced. When ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate was treated with sodium cyanide in an attempt to form the 4-cyano derivative, ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate was unexpectedly obtained, indicating displacement of the chloro group by a methylthio group, likely from another molecule of the starting material or a reaction intermediate. rsc.org This suggests that under certain conditions, the methylthio group at the 2-position can also be subject to nucleophilic attack.

Oxidation Reactions of the Methylthio Group to Sulfoxides and Sulfones

The methylthio group of this compound and its derivatives can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. arkat-usa.org This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.orgnih.gov The oxidation increases the electron-withdrawing nature of the substituent at the 2-position, which can influence the reactivity of the pyrimidine ring in subsequent reactions.

For example, 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine was successfully oxidized to 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine using m-CPBA. arkat-usa.org The resulting sulfone is a good leaving group, which allows for further functionalization of the pyrimidine ring. arkat-usa.org The selective oxidation of sulfides to sulfoxides without overoxidation to the sulfone can be achieved under controlled conditions. nih.govorganic-chemistry.org Conversely, stronger oxidizing conditions or different catalysts can lead to the formation of the sulfone. organic-chemistry.org The oxidation of various sulfides, including thiophene (B33073) derivatives, has been extensively studied, with reagents like hydrogen peroxide in the presence of catalysts such as methyltrioxorhenium(VII) proving effective. nih.gov

The choice of oxidant and reaction conditions is crucial for achieving the desired oxidation state. Below is a summary of common oxidation methods:

| Starting Material | Oxidizing Agent | Product | Reference |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | m-Chloroperbenzoic acid (m-CPBA) | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | arkat-usa.org |

| General Sulfides | Hydrogen peroxide/Glacial acetic acid | Sulfoxides | nih.gov |

| General Sulfides | Urea-hydrogen peroxide/Phthalic anhydride | Sulfones | organic-chemistry.org |

| Thiophene derivatives | Hydrogen peroxide/Methyltrioxorhenium(VII) | Sulfoxides and Sulfones | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Derivatization

The chloro-substituent on the pyrimidine ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of a halo-heterocycle with an organoboron compound, is a powerful tool for this purpose. mdpi.comrsc.org For instance, a related compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com This indicates that this compound is also a likely candidate for such transformations. The success of Suzuki-Miyaura coupling reactions often depends on the choice of catalyst, base, and solvent. nih.gov

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of aryl and vinyl substituents.

Electrophilic Substitution Reactions on the Pyrimidine Ring (e.g., Halogenation)

The pyrimidine ring itself can undergo electrophilic substitution, although it is generally considered an electron-deficient system. The presence of activating groups can facilitate such reactions. While specific examples of electrophilic substitution on this compound are not detailed in the provided context, related pyrimidine systems offer insights. For instance, the chlorination of pyrimidine derivatives at the C5 position can be achieved using reagents like N-chlorosuccinimide (NCS). arkat-usa.org

It is noted that attempts to chlorinate 4-chloro-6-ethoxy-2-(methylthio)pyrimidine at the C5 position were unsuccessful. mdpi.comresearchgate.net This suggests that the electronic properties of the substituents on the pyrimidine ring play a crucial role in its susceptibility to electrophilic attack.

Regioselectivity and Stereoselectivity in Synthetic Reactions

Factors Influencing Regioselective Displacements

The regioselectivity of nucleophilic substitution reactions on substituted pyrimidines is a critical aspect of their synthetic utility. In molecules like 4,6-dichloro-2-(methylthio)pyrimidine, the two chlorine atoms are in different chemical environments, leading to potential selectivity in their displacement.

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.comresearchgate.net This indicates a higher reactivity of the chlorine atom at the 6-position under these conditions. The factors influencing this regioselectivity are complex and can include both electronic and steric effects. wuxiapptec.com

In the case of 2,4-dichloropyrimidines with an electron-donating group at the C-6 position, nucleophilic attack is often favored at the C-2 position. wuxiapptec.com Computational studies on 2,4-dichloro-6-methoxypyrimidine (B105707) have shown that the transition state for C-2 substitution is lower in energy than for C-4 substitution. wuxiapptec.com The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide an indication of the likely site of nucleophilic attack. wuxiapptec.com

For substrates like 2-MeSO2-4-chloropyrimidine, the regioselectivity of nucleophilic substitution is highly dependent on the nature of the nucleophile. wuxiapptec.com While amines and Stille coupling reactions occur at the C-4 position, alkoxides and formamide (B127407) anions selectively attack the C-2 position. wuxiapptec.com This dichotomy is attributed to factors such as hydrogen bonding between the incoming nucleophile and the sulfonyl group, which can direct the attack to the C-2 position. wuxiapptec.com

The following table summarizes factors that can influence regioselectivity in pyrimidine systems:

| Factor | Influence on Regioselectivity | Example | Reference |

| Electronic Effects of Substituents | Electron-donating groups can direct nucleophilic attack to specific positions. | An electron-donating group at C-6 of a 2,4-dichloropyrimidine (B19661) favors C-2 substitution. | wuxiapptec.com |

| Nature of the Nucleophile | Different nucleophiles can exhibit different regioselectivities. | In 2-MeSO2-4-chloropyrimidine, amines attack C-4 while alkoxides attack C-2. | wuxiapptec.com |

| Reaction Conditions | Solvent and temperature can influence the outcome of the reaction. | Selective mono-substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at 20°C. | mdpi.comresearchgate.net |

| Steric Hindrance | Bulky substituents can hinder attack at adjacent positions. | Steric hindrance can influence the approach of the nucleophile. | wuxiapptec.com |

| Hydrogen Bonding | Interaction between the substrate and nucleophile can direct the reaction. | Hydrogen bonding between an alkoxide and the MeSO2 group directs attack to C-2 in 2-MeSO2-4-chloropyrimidine. | wuxiapptec.com |

Regioselectivity and Stereoselectivity in Synthetic Reactions

Steric and Electronic Effects on Reaction Outcomes

The reactivity of the pyrimidine ring in this compound is significantly influenced by the steric hindrance and electronic properties of its substituents. These factors determine the regioselectivity of nucleophilic substitution and other reactions. researchgate.net The chlorine atom at the C4 position and the methylthio group at the C2 position have differing electronic effects that influence the reactivity of the various positions on the pyrimidine ring.

In polyhalogenated pyrimidines, nucleophilic substitution reactions can often lead to a mixture of products, posing a challenge in achieving regioselectivity. For instance, in similar pyrimidine systems, the position of substitution by nucleophiles like alkoxides can vary. mdpi.com The introduction of an electron-donating group, such as an ethoxy group, can increase the electron density at specific carbons, thereby influencing subsequent reactions like chlorination. researchgate.netmdpi.com

The steric bulk of incoming nucleophiles also plays a crucial role in determining the reaction site. nih.gov Larger, more sterically demanding nucleophiles may preferentially attack the less hindered position. The interplay of these steric and electronic effects is a key consideration in the strategic synthesis of functionalized pyrimidine derivatives.

Novel Synthetic Approaches and Green Chemistry Considerations

The development of novel synthetic methods for pyrimidine derivatives has been driven by the need for greater efficiency, higher yields, and more environmentally friendly processes.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govnih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation, with reaction times as short as 15-30 minutes. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours to overnight | 15-30 minutes | nih.govgoogle.com |

| Reaction Temperature | Often requires reflux | 120–140 °C | nih.govgoogle.com |

| Yield | Moderate to good | Good to excellent (80-85%) | researchgate.net |

| Energy Consumption | High | Low | clockss.org |

This table provides a generalized comparison. Specific results may vary depending on the reaction.

The development of catalyst-free synthetic methods is a significant step towards more sustainable chemical processes, as it eliminates the need for often expensive and potentially toxic catalysts. clockss.org In the realm of pyrimidine chemistry, certain reactions can proceed efficiently without a catalyst. For example, the synthesis of some thiazolo[3,2-a]pyrimidine derivatives has been achieved via a one-pot, three-component reaction under catalyst-free conditions. clockss.org While direct catalyst-free synthesis of this compound may not be widely reported, the principles of these methodologies are being explored to develop greener synthetic routes for related compounds.

The choice of solvent is a critical aspect of green chemistry, as organic solvents contribute significantly to chemical waste and environmental pollution. researchgate.net The use of environmentally benign solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG) is gaining prominence. researchgate.netdntb.gov.ua For instance, the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a close analog of the title compound, has been achieved using ethanol as a solvent at room temperature, which is a significant improvement over using more toxic solvents like dimethylformamide at high temperatures. researchgate.netmdpi.com Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener alternative. dntb.gov.ua

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals are to ensure a safe, cost-effective, and environmentally responsible process that delivers a high-purity product.

Key considerations for industrial-scale synthesis include:

Cost of Raw Materials: The economic viability of the process is heavily dependent on the price and availability of starting materials. researchgate.net

Process Optimization: Reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize the formation of byproducts.

Purification Techniques: Efficient and scalable purification methods are necessary to achieve the desired product purity. This may involve advanced techniques like continuous flow reactors.

Safety: A thorough risk assessment is crucial to identify and mitigate potential hazards associated with the chemicals and the process. This includes wearing appropriate personal protective equipment. chemicalbook.com

Waste Management: Developing a strategy for the treatment and disposal of waste generated during the synthesis is essential for environmental compliance.

The synthesis of related compounds on an industrial scale often involves multi-step processes with in-situ reactions to improve efficiency and reduce the need for isolating intermediates. google.com

Chemical Reactivity and Derivatization Strategies

Modification of the Chloro Substituent

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Displacement with Various Heteroatom Nucleophiles (N, O, S, C)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, allowing for the displacement of the chloro group by a range of heteroatom nucleophiles.

Nitrogen, Oxygen, and Sulfur Nucleophiles: The chloro substituent can be readily displaced by nitrogen (amines), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles. For instance, the reaction of a related compound, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields the mono-displaced product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), in high yield (89%). mdpi.comresearchgate.net This highlights the susceptibility of the chloro group to substitution by O-nucleophiles. Similarly, benzyloxy groups can displace the chloro substituents. arkat-usa.org The reactivity of the pyrimidine core makes it a valuable scaffold for reactions with various heteroatom nucleophiles. researchgate.net

Carbon Nucleophiles: While less common for direct displacement of the chloro group, C-nucleophiles can be introduced, often following activation of the pyrimidine ring or through alternative synthetic routes.

Below is a table summarizing representative nucleophilic displacement reactions on chloro-substituted pyrimidines.

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Ethoxide (EtONa) | 4-Ethoxy-6-methylthiopyrimidine | mdpi.comresearchgate.net |

| Oxygen | Benzyl alcohol / NaH | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

| Nitrogen | Amines | 4-Amino-6-methylthiopyrimidine derivatives | mdpi.com |

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the C4 position. These reactions typically involve the coupling of the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.

This methodology has been successfully applied to similar 4-chloropyrimidine (B154816) systems. For example, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com The choice of ligands, bases, and solvents can influence the regioselectivity and efficiency of these reactions, particularly in di- or tri-halogenated pyrimidines. nih.govacademie-sciences.fr The development of these coupling strategies allows for the synthesis of diverse libraries of substituted pyrimidines for various applications. nih.govmdpi.comresearchgate.net

| Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Arylboronic acids | Pd(PPh₃)₄ | 4-Aryl-6-methylthiopyrimidine derivatives | mdpi.commdpi.com |

| Heteroarylboronic acids | Pd(0) catalyst | 4-Heteroaryl-6-methylthiopyrimidine derivatives | mdpi.comresearchgate.net |

Transformations of the Methylthio Group

The methylthio group at the C6 position offers additional opportunities for derivatization, primarily through oxidation to more reactive sulfoxide (B87167) and sulfone species.

Oxidation to Sulfoxides and Sulfones as Activated Intermediates

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. nih.gov These oxidized species are highly valuable synthetic intermediates because the sulfoxide and sulfone groups are better leaving groups than the original methylthio group, facilitating subsequent displacement reactions.

The oxidation of sulfides to sulfoxides or sulfones can be achieved using various oxidizing agents. organic-chemistry.org Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. arkat-usa.orgorganic-chemistry.orgrsc.org The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgorgsyn.org For instance, oxidation of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine with two equivalents of m-CPBA yields the corresponding sulfone in excellent yield. arkat-usa.org

| Oxidizing Agent | Product | Reference |

| m-CPBA (2 equiv.) | Methylsulfonyl (Sulfone) derivative | arkat-usa.org |

| Hydrogen Peroxide (H₂O₂) | Methylsulfinyl (Sulfoxide) or Methylsulfonyl (Sulfone) | organic-chemistry.orgrsc.org |

Displacement of the Methylthio Group

Once oxidized to the sulfone, the methylsulfonyl group can be displaced by various nucleophiles. This two-step sequence of oxidation followed by nucleophilic substitution provides an alternative route to functionalize the C6 position.

A key example is the displacement of the sulfone group by a cyanide ion (using KCN) to form a pyrimidine-2-carbonitrile derivative. arkat-usa.org This transformation is a crucial step in the synthesis of more complex pyrimidine-based structures. Studies on related methylthio-containing heterocycles have shown that the oxidized methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups can be displaced by nucleophiles like glutathione, forming methanesulfinic acid as a byproduct in the case of sulfones. nih.gov

| Leaving Group | Nucleophile | Product | Reference |

| Methylsulfonyl | Potassium Cyanide (KCN) | 6-Cyano-pyrimidine derivative | arkat-usa.org |

| Methylsulfinyl/Methylsulfonyl | Glutathione (GSH) | 6-Glutathionyl-pyrimidine derivative | nih.gov |

Reactions Involving the Methyl Group

Detailed research findings specifically describing the reactivity of the methyl group attached to the sulfur atom in 4-Chloro-6-methylthiopyrimidine are not extensively reported in the reviewed literature. The primary focus of synthetic transformations involving this compound is centered on the more reactive chloro and methylthio/methylsulfonyl substituents.

Functionalization of the Methyl Group (e.g., Halogenation, Oxidation)

The methyl group attached to the pyrimidine ring can undergo various functionalization reactions, although direct halogenation or oxidation of the methyl group on this compound is not extensively documented in readily available literature. However, general principles of pyrimidine chemistry suggest potential transformations.

Halogenation: While direct halogenation of the methyl group can be challenging, related studies on pyrimidine derivatives show that halogenation can occur on the pyrimidine ring itself. For instance, the use of N-halosuccinimides (NXS) is a common method for the halogenation of pyrazolo[1,5-a]pyrimidines. nih.govacs.org

Oxidation: The methylthio group is susceptible to oxidation. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can convert the methylthio group to a sulfoxide or a sulfone. This transformation alters the electronic properties and reactivity of the pyrimidine ring. The oxidation of pyrimidine nucleosides has been observed using reagents like osmium tetroxide. nih.govresearchgate.net

Reactions at Unsubstituted Ring Positions

The pyrimidine ring in this compound has an unsubstituted position that is a target for the introduction of new functional groups.

Due to the electron-deficient nature of the pyrimidine ring, electrophilic substitution reactions are generally less facile compared to electron-rich aromatic systems. wikipedia.org However, under specific conditions, functional groups can be introduced.

Nitration: The nitration of pyrimidine rings typically requires strong nitrating agents. A patented method describes the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starting from diethyl malonate, involving a nitration step using concentrated or fuming nitric acid. google.com This suggests that the C-5 position of a related 2-methylthiopyrimidine derivative can be nitrated.

Sulfonation: While specific examples of the sulfonation of this compound are not readily found, sulfonation of the pyrimidine ring is a known reaction, though it may require harsh conditions. wikipedia.org

Synthesis of Polycyclic and Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of more complex heterocyclic structures, including fused and polycyclic systems. mdpi.com

The reactive chlorine atom at the C-4 position allows for condensation reactions with various nucleophiles. For instance, reaction with amines can lead to the formation of substituted aminopyrimidines, which can then be used in further cyclization reactions to build fused ring systems. nih.gov

Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, after substitution of the chlorine atom with a suitable functional group, subsequent reaction can lead to the formation of a new ring fused to the pyrimidine core. The synthesis of pyrimido[1,6-c]quinazolines has been achieved through multi-step synthetic routes starting from 4,6-dichloropyrimidine, a related compound. nih.gov

Derivatives and Analogs of this compound

A wide range of derivatives and analogs of this compound have been synthesized to explore their chemical and biological properties. These modifications often involve substitution at the chloro, methylthio, or unsubstituted ring positions.

| Derivative/Analog | Modification | Significance/Application | Reference |

| 4-Amino-6-chloro-2-(methylthio)pyrimidine | Replacement of the C-4 chloro group with an amino group | Intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents. | chemimpex.com |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Replacement of the C-4 chloro group with an ethoxy group | A useful multifunctionalized pyrimidine scaffold. | mdpi.com |

| 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Substitution at C-4, C-5, and C-6 positions | A more complex derivative with potential applications in medicinal chemistry. | sigmaaldrich.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | A dichlorinated analog | A precursor for various pyrimidine derivatives. | researchgate.net |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine (B57538) | A methylated analog at C-6 | Intermediate in the synthesis of herbicides and fungicides. | chemimpex.com |

Synthesis of Structural Analogs for Structure-Activity Relationship Studies

The generation of structural analogs from a lead compound is a critical step in the optimization of its biological activity. This compound is an ideal starting material for such endeavors due to the differential reactivity of its substituents. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing a wide array of functional groups.

A common strategy for analog synthesis involves the displacement of the C4-chloro group with various nucleophiles. For instance, reaction with amines, alcohols, and thiols can be employed to generate libraries of 4-substituted-6-methylthiopyrimidines. A key analog, 4-amino-6-chloro-2-methylthiopyrimidine, serves as a valuable intermediate for further functionalization and is utilized in the development of antiviral and anticancer agents. chemimpex.com The synthesis of this amino derivative highlights the selective reactivity at the C4 position. This compound is a versatile building block for creating a diverse range of substituted pyrimidines. acs.orgrlavie.com

The reactivity of related dichlorinated pyrimidines further illustrates the potential for selective functionalization. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with sodium ethoxide in ethanol at room temperature to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield. mdpi.comresearchgate.net This selective mono-displacement reaction underscores the feasibility of introducing alkoxy groups at the C6 position (and by analogy, the C4 position of the title compound) to modulate the compound's physicochemical properties, a key aspect of SAR studies.

The following table summarizes some of the structural analogs that can be synthesized from this compound and its closely related precursors, demonstrating the chemical space accessible from this versatile scaffold.

| Starting Material | Reagent | Product |

| This compound | Ammonia (B1221849)/Amines | 4-Amino-6-methylthiopyrimidine derivatives |

| This compound | Alcohols/Alkoxides | 4-Alkoxy-6-methylthiopyrimidine derivatives |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.comresearchgate.net |

| 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | - | A more complex analog with aryl and cyano substituents sigmaaldrich.com |

Preparation of Bicyclic and Tricyclic Pyrimidine Systems

The construction of fused heterocyclic systems is a powerful strategy for exploring novel chemical space and developing compounds with unique three-dimensional structures, which can lead to enhanced biological activity and selectivity. The reactive sites on this compound offer opportunities for intramolecular cyclization reactions to form bicyclic and tricyclic pyrimidine derivatives.

While direct examples of cyclization starting from this compound are not extensively detailed in readily available literature, the chemistry of related functionalized pyrimidines provides a clear blueprint for such transformations. A key approach involves the initial substitution of the C4-chloro group with a nucleophile containing a second reactive functional group. This bifunctional linker can then undergo an intramolecular reaction to form a new ring fused to the pyrimidine core.

For example, the synthesis of 4-amino-6-chloro-2-methylthiopyrimidine provides a precursor that can be further elaborated. chemimpex.com The amino group can be acylated or alkylated with reagents containing a terminal electrophile or a group capable of participating in a cyclization reaction. While not starting directly from the title compound, studies on the cyclization of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides demonstrate the formation of tetrahydrooxazepine rings through intramolecular SNAr reactions. nih.gov This suggests that a similar strategy, by first introducing an amino or hydroxyl group at the C4 position of this compound and then reacting it with a suitable bifunctional reagent, could lead to the formation of fused bicyclic systems.

The following table outlines a conceptual pathway for the synthesis of bicyclic systems from this compound, based on established pyrimidine chemistry.

| Intermediate | Reaction Type | Fused Ring System |

| 4-(2-Aminoethylamino)-6-methylthiopyrimidine | Intramolecular amidation/cyclization | Pyrimido[4,5-b] rlavie.commdpi.comdiazepine analog |

| 4-(2-Hydroxyethylamino)-6-methylthiopyrimidine | Intramolecular etherification/cyclization | Pyrimido[4,5-b] rlavie.commdpi.comoxazepine analog |

Furthermore, the synthesis of tricyclic pyrimido[4,5-b] rlavie.commdpi.combenzodiazepines has been achieved through the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine derivatives. This demonstrates that appropriately substituted chloropyrimidines can serve as precursors to complex tricyclic structures.

Applications in Medicinal Chemistry

As a Building Block for Pharmacologically Active Compounds

The chemical reactivity of 4-Chloro-6-methylthiopyrimidine makes it an important intermediate in the synthesis of more complex molecules with therapeutic potential. The chlorine and methylthio groups attached to the pyrimidine (B1678525) ring serve as reactive sites for various chemical modifications, allowing for the construction of a wide array of derivatives.

This compound is particularly useful in creating multifunctionalized pyrimidine scaffolds. researchgate.netresearchgate.net For instance, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups, leading to the generation of new compounds with distinct biological activities. researchgate.netresearchgate.net This versatility has made it a key component in the development of new drugs targeting a range of diseases. chemimpex.com

Anticancer Agent Research

The pyrimidine core of this compound is a fundamental component of nucleic acids, making its derivatives prime candidates for interfering with cellular processes critical for cancer cell growth.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines. chemimpex.comnih.gov The strategy often involves designing molecules that can selectively target and disrupt the mechanisms that cancer cells rely on for their rapid and uncontrolled growth. Research has demonstrated that compounds synthesized from this pyrimidine derivative can effectively halt the growth of tumor cells in preclinical studies. nih.gov

Targeting Specific Pathways in Cancer Cell Proliferation

The development of targeted cancer therapies focuses on identifying and inhibiting specific molecular pathways that are dysregulated in cancer cells. Derivatives of this compound are being investigated for their ability to interfere with these crucial signaling cascades. By blocking these pathways, these compounds can potentially prevent cancer cell growth, metastasis, and survival. nih.gov Research has shown that targeting specific pathways is a promising strategy to combat various types of cancer. nih.gov

Dual Inhibition of Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Some of the most effective cancer treatments involve the simultaneous inhibition of multiple key enzymes essential for cancer cell survival. This compound derivatives are being explored for their potential as dual inhibitors. For example, compounds that can inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR) would disrupt the synthesis of thymidine (B127349) and purines, respectively, which are vital for DNA replication and repair in rapidly dividing cancer cells. The development of dual Src/Abl kinase inhibitors has shown potent antitumor activity in preclinical assays. nih.gov

Antimicrobial Agent Research

In an era of increasing antimicrobial resistance, the search for new and effective antimicrobial agents is paramount. Pyrimidine derivatives, including those synthesized from this compound, are a promising area of investigation.

Antibacterial Activity against Bacterial Strains

Research has shown that compounds derived from pyrimidine structures can exhibit significant antibacterial activity against a range of bacterial strains. nih.gov The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Studies have demonstrated the effectiveness of such compounds against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound Family | Target Organisms | Key Findings |

| Pyrimidine Derivatives | Various bacterial strains | Inhibition of essential bacterial enzymes, disruption of cell membranes. nih.gov |

| Plant Extracts | Staphylococcus aureus | Antibacterial and antibiofilm activities observed. mdpi.com |

| Essential Oils | Escherichia coli and Staphylococcus aureus | Bacteriostatic and bactericidal effects demonstrated. mdpi.com |

| Garcinia kola Root Extracts | Multi-Drug Resistant Staphylococcus aureus | Significant activity against MDR strains. researchgate.net |

Antifungal Activity

The pyrimidine nucleus is a foundational component in the creation of new antifungal agents. Research has shown that derivatives of this chemical class can exhibit potent activity against various fungal pathogens. For instance, 4-Amino-6-chloro-2-(methylthio)pyrimidine is utilized as a crucial intermediate in the synthesis of molecules intended for antifungal applications. chemimpex.com Studies on other substituted pyrimidines, such as certain 6-chloro-5-nitropyrimidines, have demonstrated antifungal efficacy that is comparable or even superior to established drugs like amphotericin B in laboratory settings. nih.gov However, these specific derivatives were noted for their chemical instability and toxicity, which hindered further development. nih.gov

Mechanisms of Action (e.g., Inhibition of Bacterial Enzyme TrmD)

A significant strategy in developing new antibiotics is the targeting of essential bacterial enzymes that are absent in humans. One such target is the enzyme tRNA (guanine37-N1)-methyltransferase (TrmD), which is critical for bacterial survival. nih.govnih.gov While research on this compound's direct effect on TrmD is not specified, studies on structurally related thienopyrimidinone derivatives have provided proof-of-concept for this mechanism. nih.govnih.gov

These inhibitors were designed based on the crystal structures of TrmD from pathogenic bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.gov Certain thienopyrimidinone derivatives have shown potent inhibition of the TrmD enzyme, with IC₅₀ values in the nanomolar range. nih.gov The mechanism of inhibition was discovered to be a novel "tyrosine-flipping" conformational change in the enzyme's active site, which blocks access for the cofactor S-adenosyl-l-methionine (SAM) and the tRNA substrate, thereby halting the enzyme's function. nih.govnih.gov

Table 1: TrmD Inhibition by Thienopyrimidinone Derivatives This table presents data for thienopyrimidinone derivatives, which are structurally related to the subject compound.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Thienopyrimidinone derivative (Compound 15 with n-octyl substitution) | P. aeruginosa TrmD (PaTrmD) | ~24 nM | nih.gov |

| Thienopyrimidinone derivative (AZ51) | P. aeruginosa TrmD (PaTrmD) | Potent inhibitor | nih.gov |

Addressing Antibiotic Resistance

The development of novel antibacterial agents that operate via new mechanisms is a critical approach to overcoming the global challenge of antibiotic resistance. The inhibition of essential bacterial enzymes like TrmD represents a promising path toward this goal. nih.gov By targeting enzymes involved in crucial bacterial processes such as tRNA modification, researchers aim to create antibiotics that are effective against pathogens that have developed resistance to existing drug classes. nih.govnih.gov The work on TrmD inhibitors, such as the thienopyrimidinone series, exemplifies this strategy. nih.gov Other research into different classes of molecules, like 4-chloro-3-nitrophenylthiourea derivatives, focuses on targeting bacterial type II topoisomerases to combat resistant strains. nih.gov

Antiviral Agent Research

The pyrimidine scaffold is integral to the field of antiviral drug discovery. mdpi.comresearchgate.net The compound 4-Amino-6-chloro-2-(methylthio)pyrimidine is noted as a valuable intermediate for synthesizing various pharmaceuticals, including antiviral agents. chemimpex.com Research has explored a wide range of pyrimidine derivatives for activity against numerous human viruses. nih.gov For example, methylenecyclopropane (B1220202) nucleoside analogs that feature alkylthio substitutions have demonstrated a broad spectrum of activity against human herpesviruses. nih.gov

Inhibition of Viral Enzymes or Receptors

A primary mechanism for antiviral drugs is the inhibition of viral enzymes that are essential for replication. Research into pyrimidine analogs has identified several such targets. For instance, the antiviral activity of certain 4'-thio pyrimidine analogs against herpesviruses has been linked to the viral-encoded thymidine kinase (TK). mdpi.com Similarly, the activity of some methylenecyclopropane analogs was found to depend on the human cytomegalovirus (HCMV) UL97 kinase. nih.gov These findings suggest that such compounds may require phosphorylation by viral kinases to become active, a strategy that can enhance their selectivity for virus-infected cells. nih.govmdpi.com

Hepatitis C and HIV Research

The pyrimidine framework has been a subject of interest in the search for treatments for Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV). mdpi.comresearchgate.netnih.gov While direct research on this compound for these viruses is not detailed, related compounds have shown significant promise. For HIV, novel piperidinylpyrimidine derivatives have been identified as inhibitors of HIV-1 LTR activation. mdpi.com Additionally, analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have been synthesized and evaluated as potent and selective anti-HIV-1 agents. nih.gov

In the realm of HCV research, a series of 4'-fluoro-2'-C-substituted uridine (B1682114) analogues have been developed. nih.gov The triphosphate forms of these compounds were potent inhibitors of the HCV NS5B polymerase, an enzyme crucial for viral replication, with some demonstrating IC₅₀ values as low as 27 nM. nih.gov Prodrug versions of these uridine analogues showed potent activity in HCV subgenomic replicon assays, with one lead compound advancing to clinical trials. nih.gov

Anti-inflammatory Agent Research

Pyrimidine derivatives are widely investigated for their potential as anti-inflammatory agents. rsc.orgmdpi.comresearchgate.net Their mechanism of action often involves the inhibition of key mediators of inflammation, such as cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. rsc.orgnih.gov

Research has demonstrated that various classes of pyrimidine derivatives can potently suppress COX-2 activity. For example, certain pyrano[2,3-d]pyrimidine derivatives exhibited IC₅₀ values against COX-2 that were comparable to the selective COX-2 inhibitor drug, celecoxib. rsc.org Structure-activity relationship (SAR) studies on different series of pyrimidine-based compounds have sought to optimize this inhibitory activity. rsc.org These studies indicate that the anti-inflammatory effects of pyrimidines are linked to their ability to suppress not only COX-2 but also other inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various cytokines. rsc.org

Table 2: COX-2 Inhibition by Various Pyrimidine Derivatives This table presents data for various pyrimidine derivatives, not the specific subject compound, to illustrate the anti-inflammatory potential of the chemical class.

| Compound Class | Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Derivative 5 | COX-2 | 0.04 ± 0.09 | rsc.org |

| Pyrano[2,3-d]pyrimidine | Derivative 6 | COX-2 | 0.04 ± 0.02 | rsc.org |

| Reference Drug | Celecoxib | COX-2 | 0.04 ± 0.01 | rsc.org |

Modulation of Signaling Pathways Related to Inflammation

COX-1 and COX-2 Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for anti-inflammatory drugs. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Although no specific data on the inhibition of COX-1 and COX-2 by this compound has been published, the anti-inflammatory potential of the pyrimidine class of compounds suggests that this could be a fruitful area of investigation. The structural features of this compound could serve as a starting point for the design of novel COX inhibitors.

Neuroinflammation Modulation

Neuroinflammation is a key component in the pathogenesis of various neurodegenerative diseases. The modulation of inflammatory processes within the central nervous system presents a significant therapeutic opportunity. Research into 4,6-disubstituted pyrimidines has indicated potential anti-neuroinflammatory activity nih.gov. This suggests that the core structure of this compound could be a valuable scaffold for developing compounds aimed at mitigating neuroinflammatory responses. Further research is needed to specifically evaluate the potential of this compound and its derivatives in this context.

Enzyme Inhibition Studies

The structural motifs of this compound, including the reactive chloro and methylthio groups, make it an interesting candidate for studies on enzyme inhibition.

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks)

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that have emerged as potential therapeutic targets in cancer and other diseases. Notably, some potent inhibitors of PI5P4Ks feature a pyrimidine scaffold. This indicates that the pyrimidine ring can serve as a key structural element for binding to and inhibiting these enzymes. While there are no direct studies on the inhibitory activity of this compound against PI5P4Ks, its chemical structure suggests that it could be a starting point for the development of novel PI5P4K inhibitors.

Other Metabolic Pathway Enzymes

Derivatives of this compound are utilized in biochemical research to study enzyme inhibition and metabolic pathways chemimpex.com. The reactivity of the chloro group allows for the synthesis of a library of compounds that can be screened against various enzymes. This approach can lead to the discovery of novel inhibitors for a range of metabolic enzymes, potentially offering new therapeutic strategies for metabolic disorders. For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which could be synthesized from pyrimidine precursors, were identified as potent dual Src/Abl kinase inhibitors exlibrisgroup.comnih.gov.

Other Potential Biological Activities

Beyond inflammation and enzyme inhibition, the pyrimidine scaffold is associated with a broad spectrum of biological activities. Derivatives of this compound have been explored for various therapeutic applications. For instance, the related compound, 4-Amino-6-chloro-2-(methylthio)pyrimidine, serves as an intermediate in the synthesis of molecules with potential antiviral and antifungal properties chemimpex.com. Furthermore, pyrimidine derivatives have been investigated for their activity against a range of pathogens and as potential anti-cancer agents chemimpex.comnih.gov. These findings underscore the versatility of the pyrimidine scaffold and suggest that this compound could be a valuable building block in the discovery of new therapeutic agents.

Antimalarial Activity

Pyrimidine derivatives have been a focal point in the search for new antimalarial agents, primarily due to their ability to inhibit crucial parasitic enzymes. gsconlinepress.com The pyrimidine core is central to drugs like pyrimethamine, which targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, an essential enzyme for the parasite's survival. gsconlinepress.com Research into 2,4,6-trisubstituted pyrimidines has demonstrated that this class of compounds can exhibit significant in vitro antimalarial activity, in some cases being several folds more active than pyrimethamine. sigmaaldrich.com

The this compound framework serves as a key intermediate for the synthesis of such polysubstituted pyrimidines. The chlorine atom at the 4-position is amenable to nucleophilic substitution, allowing for the introduction of various amino groups, a common strategy in the design of DHFR inhibitors. This synthetic flexibility allows for the generation of libraries of compounds that can be screened for their efficacy against both drug-sensitive and drug-resistant strains of malaria parasites. gsconlinepress.com

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, derivatives of the broader 2-thiopyrimidine-4-one class have been investigated for their potential in treating neurological diseases such as Alzheimer's and Parkinson's disease. pensoft.net The therapeutic potential in these areas is often linked to the inhibition of metabolic enzymes that are implicated in the pathophysiology of these neurodegenerative disorders. researchgate.net The investigation of pyrimidine derivatives against enzymes like cholinesterases and aldose reductase suggests a plausible, albeit underexplored, avenue for the neuroprotective applications of compounds derived from the this compound scaffold. pensoft.netresearchgate.net

Anticonvulsant Properties

A significant body of research points to the potential of this compound derivatives as anticonvulsant agents. Studies have focused on the synthesis and evaluation of S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a close structural analog. japsonline.com These investigations have yielded compounds with notable anticonvulsant activity in preclinical models, such as the pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com

One study highlighted that 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide, a derivative, was particularly effective at reducing the number and severity of seizures, as well as increasing their latent period. japsonline.com The presence of an exocyclic sulfur atom in the pyrimidine molecule is believed to have a positive influence on the anticonvulsant activity. pensoft.net

| Compound Derivative | Seizure Model | Observed Effect | Reference |

|---|---|---|---|

| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide | Pentylenetetrazole-induced seizures | Reduced seizure duration and severity | japsonline.com |

| S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine | Pentylenetetrazole-induced seizures | Moderate anticonvulsant activity | ptfarm.pl |

Ghrelin Receptor Inverse Agonists

There is currently no scientific literature available that directly links this compound or its immediate derivatives to activity as ghrelin receptor inverse agonists. While the ghrelin receptor is a target for metabolic diseases and some pyrimidine-based compounds have been explored for various endocrine targets, a specific interaction with the ghrelin receptor by this particular chemical compound has not been reported in the reviewed literature.

Drug Discovery and Development Pipeline

The utility of this compound extends into the drug discovery and development pipeline, where it serves as a valuable starting material for the creation of more complex and potent drug candidates.

Lead Compound Identification and Optimization

This compound is recognized as a key intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its utility as a lead compound stems from its reactive nature, which allows for systematic structural modifications to explore the chemical space around the pyrimidine scaffold. chemimpex.commdpi.com The optimization of pyrimidine-based compounds is a common strategy in drug discovery, with the goal of enhancing potency, selectivity, and pharmacokinetic properties. nih.govgsconlinepress.com

For instance, the chlorine atom at the 4-position and the methylthio group at the 6-position can be readily displaced or modified, providing two key points for diversification. This allows medicinal chemists to synthesize a series of analogs to identify compounds with improved therapeutic profiles. This process of lead optimization is crucial for transforming an initial hit compound into a viable drug candidate. nih.gov

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The study of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, several SAR studies have been conducted. For example, in the context of anticonvulsant activity, it has been noted that the presence of an exocyclic sulfur atom positively contributes to the desired biological effect. pensoft.net

Furthermore, in studies of pyrazolo-pyrimidine derivatives, the nature of the substituent on a phenyl group attached to an amide linker was found to significantly impact the in vitro anti-inflammatory activity. gsconlinepress.com Such insights are critical for the rational design of new compounds. By establishing clear SAR and, where possible, quantitative SAR (QSAR) models, researchers can more efficiently predict the activity of novel derivatives, thereby streamlining the drug discovery process.

| Structural Feature | Associated Activity | SAR Observation | Reference |

|---|---|---|---|

| Exocyclic sulfur atom | Anticonvulsant | Positively influences activity | pensoft.net |

| Substituted phenyl group on amide linker | Anti-inflammatory | Enhances in vitro activity | gsconlinepress.com |

Computational Strategies for Analog Design (e.g., Docking Studies)

In the realm of medicinal chemistry, computational strategies are indispensable tools for the rational design of novel analogs of lead compounds. For derivatives of this compound, a variety of in silico techniques can be employed to predict the biological activity and guide the synthesis of more potent and selective molecules. These methods offer a cost-effective and time-efficient approach to exploring the vast chemical space and understanding the structure-activity relationships (SAR) of pyrimidine-based compounds.

Molecular docking is a prominent computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target, typically a protein or enzyme. rsc.org This technique is instrumental in the design of analogs of this compound by simulating the interaction between the pyrimidine core and the amino acid residues within the active site of a target receptor. rsc.org For instance, in the development of pyrimidine derivatives as focal adhesion kinase (FAK) inhibitors, molecular docking studies have been crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding energy. rsc.org The insights gained from these simulations allow for the strategic modification of the lead compound to enhance its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational strategy. mdpi.com It involves the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For pyrimidine derivatives, QSAR studies can help in predicting the antiproliferative activity of newly designed analogs. mdpi.com By analyzing a dataset of related compounds, a QSAR model can be built and validated to forecast the activity of unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. rsc.org Following a docking study, MD simulations can be performed to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. rsc.org This method offers a more realistic representation of the biological system and can reveal important details about the binding mechanism that are not apparent from static docking poses. acs.org

The design of novel analogs of this compound can be guided by the functional groups present on the pyrimidine scaffold. The chlorine atom at the 4-position and the methylthio group at the 6-position are key features that can be modified to explore new interactions with the target protein. Computational studies can help in selecting appropriate substituents to replace these groups, aiming to improve properties such as potency, selectivity, and pharmacokinetic profile.

A representative example of data that can be generated from a molecular docking study of hypothetical this compound analogs targeting a specific kinase is presented in the table below. This table illustrates how docking scores and predicted interactions can be used to rank and prioritize compounds for further development.

Table 1: Representative Molecular Docking Data for Hypothetical this compound Analogs

| Compound ID | Modification on Pyrimidine Ring | Docking Score (kcal/mol) | Key Predicted Interactions with Target |

|---|---|---|---|

| CMP-001 | (Reference) this compound | -7.5 | Hydrogen bond with MET, Hydrophobic interaction with LEU |

| CMP-002 | Replacement of Chloro with Amino group | -8.2 | Additional hydrogen bond with ASP |

| CMP-003 | Replacement of Methylthio with Ethylthio group | -7.8 | Enhanced hydrophobic interaction with VAL |

| CMP-004 | Addition of a Phenyl group at position 5 | -9.1 | Pi-pi stacking interaction with PHE |

| CMP-005 | Replacement of Chloro with Hydroxyl group | -7.1 | Potential for new hydrogen bond network |

This table is a hypothetical representation to illustrate the type of data generated in computational studies and does not reflect actual experimental results.

By integrating these computational strategies, medicinal chemists can accelerate the discovery and optimization of novel drug candidates derived from the this compound scaffold.

Applications in Agrochemical Chemistry

As a Key Intermediate for Agrochemical Synthesis

4-Chloro-6-methylthiopyrimidine is a pivotal intermediate in the synthesis of various biologically active molecules for the agrochemical industry. chemimpex.com Its structural features allow for the creation of more complex molecules with desired properties for crop protection. chemimpex.com A closely related analogue, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), is a well-documented starting material in the synthesis of other functionalized pyrimidines. researchgate.netmdpi.comresearchgate.net For instance, it can react with sodium ethoxide in ethanol (B145695) to exclusively produce 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), a multifunctional scaffold for further chemical elaboration. mdpi.comresearchgate.net Similarly, another analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), is a versatile scaffold that can undergo various chemical reactions, including Suzuki-Miyaura coupling and displacement of the chloride with amines or alcohols, to generate a wide array of polycyclic systems. chemicalbook.com The reactivity of the chloro and methylthio groups on the pyrimidine (B1678525) ring allows for the strategic introduction of different functional groups to develop targeted agrochemical agents. chemimpex.com

Development of Herbicides

The pyrimidine scaffold is a cornerstone in the development of modern herbicides. nih.gov Pyrimidine derivatives are known to possess significant herbicidal properties, and their chemical structure can be tailored to target specific weeds. nih.govnih.gov

Herbicides derived from pyrimidine compounds are instrumental in protecting crops from invasive weeds. chemimpex.com These herbicides can exhibit selective toxicity, effectively controlling broadleaf weeds in various agricultural and non-agricultural settings. epa.gov For example, certain functionalized pyrimidines have demonstrated significant pre-emergent herbicidal activity against species like Raphanus sativus (radish). nih.gov The development of novel pyrimidine derivatives continues to provide effective solutions for weed management, helping to secure crop yields. nih.gov

Development of Fungicides and Insecticides

The versatility of the pyrimidine core extends to the creation of potent fungicides and, to a lesser extent, insecticides. nih.govfrontiersin.org Several commercial fungicides, such as Pyrimethanil and Diflumetorim, are based on the pyrimidine structure. frontiersin.orgnih.gov

Research has shown that novel pyrimidine derivatives can exhibit significant antifungal activity against a wide range of plant pathogens. frontiersin.orgnih.gov For instance, certain benzoylpyrimidinylurea derivatives have demonstrated broad-spectrum fungicidal activity, with some compounds showing greater efficacy than the commercial pesticide Pyrimethanil against 13 different phytopathogenic fungi. mdpi.com Another study on pyrimidine derivatives containing an amide moiety found that some compounds exhibited excellent antifungal activity against Phomopsis sp., with EC₅₀ values superior to that of Pyrimethanil. nih.govfrontiersin.org

In terms of insecticidal applications, while also showing potential, the development in this area based on this compound is less extensively documented. However, some pyrimidine derivatives have shown insecticidal activity against various pests, including Spodoptera litura and Tetranychus urticae, although often at lower levels than commercial insecticides like Chlorantraniliprole. nih.gov

| Compound/Derivative | Target Fungi | Efficacy/Inhibition Rate | Reference(s) |

| Benzoylpyrimidinylurea (Compound 19) | Broad-spectrum (13 phytopathogenic fungi) | >60% inhibitory activity | mdpi.com |

| Benzoylpyrimidinylurea (Compound 25) | Broad-spectrum (13 phytopathogenic fungi) | >50% inhibitory activity, better than Pyrimethanil | mdpi.com |

| Pyrimidine-amide (Compound 5o) | Phomopsis sp. | EC₅₀ of 10.5 µg/ml (better than Pyrimethanil's 32.1 µg/ml) | nih.govfrontiersin.org |

| Pyridylpyrazolamide with pyrimidine | Sclerotinia sclerotiorum, Phytophthora infestans, etc. | Good antifungal properties, similar to Kresoxim-methyl or Pyrimethanil | nih.gov |

| Pyrimidine amine with isothiazole (B42339) coumarin (B35378) (Compound 4b) | Rhizoctonia solani | 80% inhibitory activity, superior to osthole (B1677514) and diflumetorim | nih.govacs.org |

| Pyrimidine amine with isothiazole coumarin (Compound 4d) | Rhizoctonia solani | 75% inhibitory activity, equivalent to diflumetorim | nih.govacs.org |

Enhancing Efficacy and Selectivity in Agricultural Formulations

The incorporation of the pyrimidine moiety is a key strategy for enhancing the efficacy and selectivity of agrochemicals. chemimpex.commdpi.com The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems can improve the pharmacokinetic and pharmacodynamic properties of the resulting agrochemical. mdpi.com

A notable example of enhanced efficacy through a specific mode of action is the development of a new class of herbicides that disrupt pyrimidine biosynthesis in plants. pnas.org These herbicides inhibit the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a crucial step in the de novo pyrimidine biosynthesis pathway. pnas.org This novel mode of action provides a powerful tool to combat weed resistance to existing herbicides. pnas.org The structural diversity achievable from intermediates like this compound allows for the fine-tuning of molecules to optimize their interaction with biological targets, thereby increasing their effectiveness and selectivity. chemimpex.com

Environmental Impact and Safety Profiles of Agrochemical Derivatives

The environmental fate and safety of agrochemicals are of paramount importance. researchgate.netilo.org Derivatives of this compound are noted for having potentially lower toxicity profiles, which is a critical factor for both environmental safety and human health. chemimpex.com

However, like other agrochemicals, pyrimidine-based herbicides can pose ecological risks, primarily to non-target terrestrial plants through spray drift and runoff. epa.gov Some herbicides in this class can persist in treated plant materials, which may cause harm if recycled into compost. epa.gov The persistence and degradation of these herbicides in the environment are influenced by various factors, and their potential for contamination of soil and water is a significant concern. researchgate.netbiologicaldiversity.orgnih.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have implemented measures to mitigate these risks, such as restrictions on the use of treated plant materials for compost. epa.gov For less persistent herbicides, there are shorter waiting periods before treated materials can be used for composting. epa.gov Continuous research and adherence to safety regulations are essential to minimize the adverse environmental and health impacts of these agrochemicals. researchgate.netilo.org

Applications in Material Science

Creation of Specialized Polymers and Coatings

The functional groups present in 4-Chloro-6-methylthiopyrimidine, namely the chloro, methyl, and methylthio groups, make it a versatile building block for the synthesis of novel polymers. The reactive chlorine atom provides a site for nucleophilic substitution, allowing the pyrimidine (B1678525) ring to be incorporated into polymer backbones or grafted onto existing polymer chains. This functionalization is key to developing polymers with tailored properties.

While specific, detailed research on the direct polymerization of this compound is not extensively documented in publicly available literature, the broader class of pyrimidine derivatives is known for its utility in creating functional polymers. The incorporation of the pyrimidine moiety can introduce specific functionalities, such as sites for metal coordination, hydrogen bonding, or controlled electronic properties. For instance, a related compound, 4-Chloro-6-methyl-2-(methylthio)pyrimidine (B57538), is noted for its involvement in the creation of specialized polymers and coatings. chemimpex.com

The synthesis of such specialized polymers often involves reacting the chloropyrimidine derivative with a co-monomer or a polymer backbone containing a suitable reactive group. The resulting polymer can exhibit properties that are a direct consequence of the incorporated pyrimidine unit.

Enhanced Durability and Resistance to Environmental Factors

A key application of this compound in material science is in the enhancement of durability and resistance of polymers and coatings to environmental factors. chemimpex.com The stable pyrimidine ring structure is inherently resistant to degradation from factors such as UV radiation, chemical exposure, and thermal stress.

When incorporated into a polymer matrix, this compound can impart these desirable characteristics to the bulk material. For example, coatings containing this compound are expected to exhibit improved performance in outdoor applications where exposure to sunlight and moisture is prevalent. The methylthio group may also play a role in mitigating oxidative degradation.

| Property | Enhancement Mechanism | Potential Application |

|---|---|---|

| UV Resistance | The aromatic pyrimidine ring can absorb UV radiation and dissipate the energy without significant degradation of the polymer backbone. | Outdoor coatings, protective films, and sealants. |

| Chemical Resistance | The stable heterocyclic structure offers resistance to a range of chemicals, preventing swelling, dissolution, or degradation of the material. | Chemical storage tank linings, industrial flooring, and protective apparel. |

| Thermal Stability | The high thermal stability of the pyrimidine ring can increase the overall thermal decomposition temperature of the polymer. | High-performance plastics for automotive and aerospace components. |

Other Potential Material Science Applications

Beyond enhancing durability, the unique electronic properties of the pyrimidine ring in this compound suggest other potential applications in material science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up possibilities for the development of:

Conductive Polymers: By coordinating with metal ions or through the formation of charge-transfer complexes, polymers containing this pyrimidine derivative could exhibit electrical conductivity.

Optical Materials: The electronic transitions within the pyrimidine ring could be harnessed for applications in non-linear optics or as components in fluorescent materials.

Research into analogous compounds supports these potential applications. For instance, a similar compound, 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428), is described as a versatile scaffold that can undergo various chemical reactions to create more complex systems, including those with potential for advanced material applications. chemicalbook.com

The following table summarizes some of the potential advanced applications.

| Application Area | Underlying Principle | Potential Product |

|---|---|---|

| Conductive Materials | Formation of conductive pathways through metal coordination or π-π stacking of the pyrimidine rings. | Antistatic coatings, components for electronic devices. |

| Sensors | Changes in optical or electronic properties upon binding of specific analytes to the pyrimidine moiety. | Chemical sensors for environmental monitoring. |

| Functional Coatings | The ability to tailor the surface properties of materials by incorporating the functional pyrimidine unit. | Anti-fouling coatings, surfaces with controlled wettability. |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for probing the molecular architecture of 4-Chloro-6-methylthiopyrimidine. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, IR, UV-Vis, and Mass Spectrometry provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT Studies)